NMDA Receptor Modulation: 2.3-Fold Greater In Vivo Potency vs. Parent ACPC
Ethyl 1-aminocyclopropanecarboxylate (the free base form of the hydrochloride) demonstrates 2.3-fold greater potency than 1-aminocyclopropanecarboxylic acid (ACPC) in blocking N-methyl-D-aspartate (NMDA)-induced convulsions and lethality in mice [1]. This quantifiable enhancement in in vivo efficacy establishes a clear rationale for selecting the ethyl ester hydrochloride over the parent acid when investigating NMDA receptor-mediated pathways.
| Evidence Dimension | Potency in blocking NMDA-induced convulsions and lethality in mice |
|---|---|
| Target Compound Data | 2.3-fold more potent than ACPC |
| Comparator Or Baseline | 1-Aminocyclopropanecarboxylic acid (ACPC) |
| Quantified Difference | 2.3-fold greater potency |
| Conditions | In vivo mouse model; NMDA-induced convulsion/lethality assay |
Why This Matters
This quantitative potency difference directly informs dose-response planning and validates the selection of the ethyl ester hydrochloride for neuroscience studies targeting the NMDA receptor complex.
- [1] Skolnick P, Marvizón JC, Jackson BW, et al. 1-Aminocyclopropanecarboxylic acid: a potent and selective ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex. Journal of Pharmacology and Experimental Therapeutics. 1989. View Source
